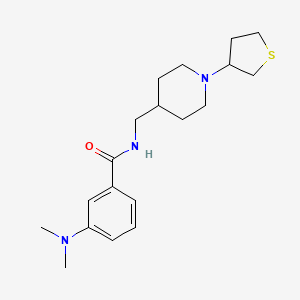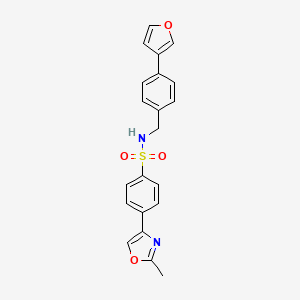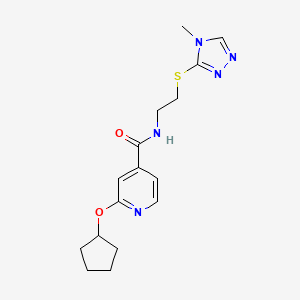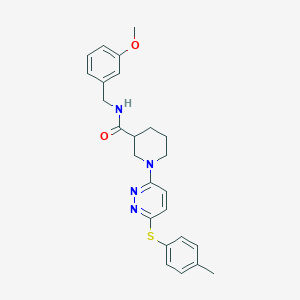
3-(dimethylamino)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide, commonly known as DTBM-MP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
DTBM-MP has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DTBM-MP has been shown to act as a selective antagonist of the dopamine D3 receptor, which has implications for the treatment of addiction and other neurological disorders. In cancer research, DTBM-MP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. DTBM-MP has also been studied for its potential use as a tool compound in drug discovery, particularly in the development of novel dopamine receptor ligands.
Mecanismo De Acción
DTBM-MP acts as a selective antagonist of the dopamine D3 receptor, which is found in the brain and is involved in the regulation of reward and motivation pathways. By blocking the activity of this receptor, DTBM-MP can modulate dopamine signaling and affect behaviors related to addiction, mood, and cognition. In cancer cells, DTBM-MP has been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. This inhibition leads to the accumulation of toxic proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
DTBM-MP has been shown to have a range of biochemical and physiological effects, depending on the system being studied. In the brain, DTBM-MP has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and to improve cognitive function in animal models of schizophrenia. In cancer cells, DTBM-MP has been shown to induce apoptosis, or programmed cell death, and to inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTBM-MP has several advantages as a tool compound for scientific research, including its high potency and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several potential future directions for research on DTBM-MP. One area of interest is the development of novel dopamine receptor ligands based on the structure of DTBM-MP, which could have therapeutic applications in the treatment of addiction and other neurological disorders. Another area of interest is the exploration of the proteasome inhibition mechanism of DTBM-MP, which could lead to the development of new cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DTBM-MP in various systems, which could have implications for a wide range of research fields.
Métodos De Síntesis
DTBM-MP can be synthesized through a multi-step process involving the reaction of 3-aminobenzamide with dimethylformamide dimethyl acetal, followed by the addition of 4-piperidinemethanol and tetrahydrothiophene-3-carboxaldehyde. The final product is obtained through the reaction of the intermediate with dimethylamine. This synthesis method has been optimized to produce high yields of DTBM-MP with minimal impurities.
Propiedades
IUPAC Name |
3-(dimethylamino)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-21(2)17-5-3-4-16(12-17)19(23)20-13-15-6-9-22(10-7-15)18-8-11-24-14-18/h3-5,12,15,18H,6-11,13-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJISPXRLTVYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2763003.png)

![2-Ethyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2763006.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-ethyloxamide](/img/structure/B2763010.png)

![N,N-dimethyl-2-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyrimidin-4-amine](/img/structure/B2763012.png)
![[2-(5-Chloro-2-cyanoanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2763013.png)
![N-(3-fluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763015.png)
![8-Methoxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763016.png)

![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)
![(13S,17R)-N-[(1E)-(dimethylamino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B2763021.png)
![4-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]benzonitrile](/img/structure/B2763023.png)
